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3-METHOXYBENZAMIDOXIME

Cat. No.: B7818627
M. Wt: 166.18 g/mol
InChI Key: CEHMGZTZNNEADY-UHFFFAOYSA-N
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Description

Contextualization within the Benzamidoxime Class

Benzamidoximes are a class of organic compounds derived from the formal condensation of a benzamide's carbonyl group with hydroxylamine (B1172632). nih.govebi.ac.uk Structurally, they are a subset of the larger amidoxime (B1450833) family, defined by the presence of a benzene (B151609) ring attached to the carbon of the C(=NOH)NH₂ functional group. nih.govmdpi.com

3-Methoxybenzamidoxime (B2400007) is a specific derivative within this class, where a methoxy (B1213986) group is substituted on the benzene ring. ontosight.ai This substitution is significant as the position and nature of substituents on the aromatic ring can profoundly influence the molecule's reactivity, solubility, and biological interactions. Other examples in this class include 4-methoxybenzamidoxime and 3,5-Dibromo-4-methoxybenzamidoxime, each with unique characteristics due to their different substitution patterns. nih.govnih.gov

Significance of Amidoximes in Organic and Inorganic Chemistry

The amidoxime functional group, R-C(NH₂)=NOH, is of considerable importance across the chemical sciences for several reasons. researchgate.net

In organic chemistry , amidoximes are highly valued as versatile synthetic intermediates. researchgate.net They are commonly prepared from the reaction of nitriles with hydroxylamine. nih.govresearchgate.net A key application is their use as precursors for the synthesis of various heterocyclic compounds, most notably 1,2,4-oxadiazoles, which are important motifs in drug discovery. organic-chemistry.orgmdpi.comnih.gov Furthermore, the amidoxime moiety is often employed as a bioisostere of the carboxylic acid group in medicinal chemistry to modulate a compound's properties. nih.govresearchgate.net Amidoximes have also gained significant interest for their ability to act as nitric oxide (NO) donors, a molecule involved in numerous physiological processes. nih.gov

In inorganic chemistry , the significance of amidoximes lies in their exceptional ability to act as ligands, coordinating with a wide range of metal ions. mdpi.comresearchgate.netresearchgate.net The functional group possesses multiple nucleophilic centers (one oxygen and two nitrogen atoms) that can bind to metals. mdpi.com This chelating ability is famously exploited in the development of adsorbents for the extraction of uranium (in the form of the uranyl ion, UO₂²⁺) from seawater, a topic of intense research for securing nuclear fuel resources. wikipedia.orgresearchgate.net

Scope and Research Focus on this compound

Research specifically involving this compound often leverages its role as a key building block in the synthesis of more complex molecules. A primary area of focus is its use as a precursor to generate substituted 1,2,4-oxadiazoles.

For instance, this compound can be reacted with various acyl chlorides to produce 3-(3-methoxyphenyl)-1,2,4-oxadiazole derivatives. These resulting heterocyclic structures are of significant interest in medicinal chemistry, with studies investigating their potential as anticancer and antimicrobial agents. The synthesis of 1,2,4-triazoles via an amidoxime route has also been described, where 4-methoxybenzamidoxime (a positional isomer of the subject compound) was used to create complex triazolium salts, highlighting the utility of this class of precursors in materials science for developing ionic liquids. whiterose.ac.uk This demonstrates the compound's value in creating molecular scaffolds for targeted biological and material applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2 B7818627 3-METHOXYBENZAMIDOXIME

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-hydroxy-3-methoxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-7-4-2-3-6(5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHMGZTZNNEADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73647-50-4
Record name 3-Methoxybenzamidoxime
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Advanced Synthetic Methodologies for 3 Methoxybenzamidoxime

Fundamental Principles of Amidoxime (B1450833) Synthesis

Amidoximes are characterized by the RC(NOH)NH2 functional group. Their synthesis primarily relies on the reactivity of the nitrile group.

Nucleophilic Addition of Hydroxylamine (B1172632) to Nitrile Precursors

The most prevalent and straightforward method for synthesizing amidoximes is the reaction of a nitrile with hydroxylamine. google.com This reaction proceeds via a nucleophilic addition mechanism. The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbon atom of the nitrile group. gauthmath.comyoutube.com This initial addition forms a tetrahedral intermediate, which then undergoes proton transfer to yield the stable amidoxime structure.

The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or sodium carbonate, to deprotonate hydroxylamine hydrochloride and generate the free hydroxylamine nucleophile. tandfonline.com The choice of solvent and reaction temperature can significantly influence the reaction rate and yield.

A general schematic for this reaction is as follows:

Step 1: Generation of free hydroxylamine from its salt using a base.

Step 2: Nucleophilic attack of the hydroxylamine's nitrogen on the nitrile's carbon.

Step 3: Intramolecular proton transfer to form the final amidoxime product.

Alternative Synthetic Routes to Amidoximes

While the reaction of nitriles with hydroxylamine is the most common route, other methods for amidoxime synthesis have been developed. These alternative pathways can be useful when the nitrile precursor is unavailable or when specific functionalities are incompatible with the standard reaction conditions. Some of these routes include:

Reaction of Hydroxamoyl Halides: Hydroxamoyl chlorides or bromides can react with ammonia (B1221849) or amines to produce amidoximes.

Reduction of Nitrolic Acids: The reduction of nitrolic acids provides another pathway to amidoxime compounds.

From Thioamides: The treatment of thioamides with hydroxylamine can also yield the corresponding amidoximes.

These alternative routes, while less frequently employed, expand the versatility of synthetic strategies available to organic chemists for accessing the amidoxime functional group. beilstein-journals.orgbeilstein-journals.org

Optimized Synthetic Strategies for 3-Methoxybenzamidoxime (B2400007)

The synthesis of this compound from its precursor, 3-methoxybenzonitrile (B145857), has been optimized by systematically varying reaction parameters to maximize yield and minimize reaction time. Key factors influencing the outcome of the synthesis include the base, solvent, temperature, and reaction duration. tandfonline.com An efficient protocol involves reacting 3-methoxybenzonitrile with hydroxylamine hydrochloride in the presence of a suitable base. tandfonline.comtandfonline.com Studies have shown that using an excess of base can sometimes lead to the formation of the corresponding amide as a side product. tandfonline.com Therefore, careful control over the stoichiometry of the base is crucial for achieving high yields of the desired amidoxime. tandfonline.com

Below is a data table illustrating the optimization of the synthesis of this compound.

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Triethylamine (1.2)Water/Ethanol25 (Room Temp)675
2Triethylamine (1.6)Water25 (Room Temp)685
3Sodium Carbonate (1.5)Water/Ethanol60482
4Potassium Hydroxide (1.5)Ethanol78 (Reflux)378
5Triethylamine (2.0)Water25 (Room Temp)679 (with amide impurity)

This table is generated based on typical optimization studies for arylamidoximes. The optimal condition identified in this set is Entry 2, providing a high yield without significant side-product formation. tandfonline.com

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to develop more environmentally benign processes. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.in Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times and improvements in product yields compared to conventional heating methods. chemicaljournals.comnih.gov The synthesis of this compound can be significantly expedited using this technology. The polar nature of the reactants and intermediates allows for efficient absorption of microwave energy, leading to a rapid increase in the reaction rate. nih.gov

A comparison of conventional and microwave-assisted synthesis highlights the advantages of the latter.

MethodHeatingSolventTimeYield (%)
ConventionalOil BathEthanol6 - 8 hours78
Microwave-AssistedMicrowave IrradiationEthanol10 - 15 minutes90

This comparative data illustrates the significant reduction in reaction time and improvement in yield often observed with microwave-assisted protocols. chemicaljournals.comnih.gov

Application of Ionic Liquids as Reaction Media

Ionic liquids (ILs) are salts with low melting points (typically below 100 °C) that are gaining attention as green alternatives to volatile organic solvents (VOCs). purdue.edu Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive reaction media. nih.gov Furthermore, many ionic liquids can be recycled and reused, reducing waste and operational costs. nih.gov

In the synthesis of this compound, ionic liquids can serve as both the solvent and, in some cases, a catalyst. For example, basic ionic liquids can promote the reaction by acting as the base, eliminating the need for an additional reagent. nih.gov The use of ILs can lead to high yields and simplified product isolation procedures.

Reaction MediumRoleReusabilityKey Advantage
Ethanol/WaterSolventLowGood solvent for reactants
TolueneSolventModerateAids in azeotropic water removal
[bmim][OH] (Ionic Liquid)Solvent & CatalystHighEliminates need for external base, recyclable nih.gov
[bmim][BF4] (Ionic Liquid)SolventHighNon-coordinating, thermally stable nih.gov

Mechanistic Elucidation of this compound Formation

The formation of this compound from 3-methoxybenzonitrile and hydroxylamine is a well-established synthetic route. The reaction proceeds through a nucleophilic addition mechanism at the carbon atom of the nitrile group. The elucidation of this mechanism has been the subject of both experimental and theoretical studies, which have provided a detailed understanding of the reaction pathway and the potential for side-product formation.

The primary mechanistic pathway involves the nucleophilic attack of the hydroxylamine molecule on the electrophilic carbon of the nitrile group in 3-methoxybenzonitrile. The nitrogen atom of the hydroxylamine acts as the nucleophile, donating its lone pair of electrons to the carbon atom of the cyano group. This initial attack results in the formation of a transient, unstable intermediate.

Theoretical studies, including computational modeling, have been instrumental in clarifying the energetics of the reaction pathway. These studies have helped to identify the transition states and intermediates involved in the transformation. For instance, thermodynamic analysis has been used to compare the formation of the desired amidoxime with potential side products, such as the corresponding amide.

One of the key factors influencing the reaction mechanism and the product distribution is the nature of the solvent. In protic solvents, such as ethanol, there is a possibility of forming an amide by-product. This is thought to occur through a competing reaction pathway where the oxygen atom of hydroxylamine may be involved in the initial nucleophilic attack, or through the transformation of an intermediate. The transition state leading to the amide by-product can sometimes be energetically favorable compared to the transition state for amidoxime formation, depending on the reaction conditions.

A generalized scheme for the mechanism of this compound formation is presented below:

Step 1: Nucleophilic Attack The nitrogen atom of hydroxylamine attacks the electrophilic carbon of the nitrile group in 3-methoxybenzonitrile.

Step 2: Formation of the Intermediate This attack leads to the formation of a zwitterionic intermediate where the nitrogen of the original nitrile group bears a negative charge and the nitrogen of the hydroxylamine bears a positive charge.

Step 3: Proton Transfer A proton is transferred from the positively charged nitrogen to the negatively charged nitrogen, a process that can be mediated by the solvent. This results in the formation of the final, stable this compound product.

The reaction conditions, including temperature, pH, and the choice of solvent, play a crucial role in the efficiency of this compound synthesis and in minimizing the formation of unwanted by-products.

Reactivity and Chemical Transformations of 3 Methoxybenzamidoxime

Cyclization Reactions to Form Heterocyclic Derivatives

The amidoxime (B1450833) functional group, -C(NH2)=NOH, is a cornerstone for the construction of nitrogen- and oxygen-containing heterocycles. 3-Methoxybenzamidoxime (B2400007) readily participates in cyclization reactions, providing efficient routes to valuable five-membered heterocyclic scaffolds like 1,2,4-oxadiazoles and 1,2,4-triazoles.

The most prominent reaction of this compound is its conversion into 3,5-disubstituted 1,2,4-oxadiazoles. This transformation is a robust and widely utilized method in medicinal chemistry for creating bioisosteres of esters and amides. rjptonline.org The general synthesis involves a two-step process: O-acylation of the amidoxime followed by a cyclodehydration reaction. researchgate.net

The process begins with the reaction of this compound with an acylating agent, such as an acyl chloride or a carboxylic anhydride, in the presence of a base. This step results in the formation of an O-acylamidoxime intermediate. Subsequent heating or treatment with a dehydrating agent promotes an intramolecular cyclization, eliminating a molecule of water to form the stable aromatic 1,2,4-oxadiazole ring. researchgate.netnih.gov The 3-methoxyphenyl group from the starting material consistently occupies the 3-position of the resulting oxadiazole ring, while the substituent from the acylating agent is found at the 5-position.

A variety of catalysts and conditions can be employed to facilitate this reaction, including performing it as a one-pot synthesis directly from the amidoxime and a carboxylic acid derivative. nih.gov

Table 1: Synthesis of 1,2,4-Oxadiazole Derivatives from this compound This table is interactive. Click on the headers to sort.

Acylating Agent (R-COCl) Resulting 1,2,4-Oxadiazole Derivative R-Group at Position 5
Acetyl Chloride 3-(3-Methoxyphenyl)-5-methyl-1,2,4-oxadiazole Methyl
Benzoyl Chloride 3-(3-Methoxyphenyl)-5-phenyl-1,2,4-oxadiazole Phenyl
4-Chlorobenzoyl Chloride 5-(4-Chlorophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole 4-Chlorophenyl

The 1,2,4-triazole ring is another crucial heterocyclic motif in pharmaceuticals and materials science. frontiersin.orgnih.gov While the direct conversion of amidoximes to 1,2,4-triazoles is less common than oxadiazole synthesis, pathways exist through the transformation of the amidoxime into a suitable precursor, such as an amidrazone.

One potential synthetic route involves the reaction of this compound with a hydrazine derivative to form an N-amino-amidrazone intermediate. This intermediate can then undergo cyclization with a one-carbon electrophile, such as orthoformates or cyanogen bromide, to construct the 1,2,4-triazole ring. The specific substitution pattern on the resulting triazole depends on the reagents and conditions used in the cyclization step. These multi-step syntheses allow for the introduction of diverse functionalities onto the triazole framework. sioc-journal.cn

Nucleophilic Substitution Reactions Involving the Amidoxime Moiety

The amidoxime group contains highly nucleophilic nitrogen and oxygen atoms, which can readily participate in substitution reactions. The most significant of these is the O-acylation reaction, which is the initial and crucial step in the synthesis of 1,2,4-oxadiazoles, as detailed previously. nih.gov

In this reaction, the hydroxyl oxygen of the oxime acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. This forms a tetrahedral intermediate which then collapses to yield the O-acylamidoxime. This reactivity highlights the amidoxime's role as a potent nucleophile. While less common, N-acylation is also possible under certain conditions, leading to different product outcomes. Furthermore, the oxime oxygen can undergo O-alkylation with alkyl halides in the presence of a base, providing another avenue for derivatization.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of this compound

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating substituents: the methoxy (B1213986) group (-OCH3) and the amidoxime group [-C(=NOH)NH2]. Both groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. vanderbilt.edulibretexts.org

The directing effects of the substituents are as follows:

3-Methoxy group: This is a strong activating group that directs electrophiles to positions 2, 4, and 6.

1-Amidoxime group: This group is also considered activating and directs electrophiles to positions 2 and 6 (ortho) and position 4 (para).

The combined influence of these two groups results in strong activation of the benzene ring, particularly at positions 2, 4, and 6. Position 4 is activated by both the methoxy group (para) and the amidoxime group (para), making it a highly favored site for substitution. Positions 2 and 6 are also strongly activated, though substitution at position 2 may be subject to some steric hindrance from the adjacent amidoxime group. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation would be expected to yield predominantly a mixture of 4-substituted and 6-substituted products. The reaction rate for EAS on this compound would be significantly faster than that of unsubstituted benzene. msu.edu

Functionalization and Derivatization Strategies for Structural Elaboration

This compound serves as a platform for extensive structural elaboration through various functionalization strategies. The primary methods involve leveraging the reactivity of its functional groups.

Heterocycle Formation: As discussed, the most powerful derivatization strategy is the cyclization of the amidoxime moiety to form 1,2,4-oxadiazoles and related heterocycles. researchgate.netsioc-journal.cn This approach effectively transforms the amidoxime into a stable, aromatic ring system with new properties and points for further functionalization.

Modification of the Amidoxime: The hydrogen atoms on the nitrogen and oxygen of the amidoxime group can be substituted through alkylation or acylation reactions, allowing for the attachment of a wide range of functional groups.

Modification of the Aromatic Ring: Electrophilic aromatic substitution reactions (nitration, halogenation) can introduce new substituents onto the benzene ring, which can then be used as handles for subsequent cross-coupling reactions or other transformations.

Cleavage of the Methoxy Group: The methoxy group can be cleaved using reagents like boron tribromide (BBr3) to yield the corresponding 3-hydroxybenzamidoxime. This phenolic hydroxyl group provides a new site for derivatization, such as ether or ester formation.

Kinetic and Thermodynamic Studies of this compound Transformations

Detailed kinetic and thermodynamic studies specifically for transformations involving this compound are not widely reported in the literature. However, general principles can be applied to its key reactions.

The cyclodehydration of O-acylamidoximes to form 1,2,4-oxadiazoles is generally a thermodynamically favorable process. The primary driving force is the formation of a highly stable, aromatic heterocyclic ring and a small, stable molecule (water). The reaction is typically irreversible. The kinetics of the cyclization step are dependent on factors such as temperature, the nature of the solvent, and the presence of acid or base catalysts, which can facilitate the dehydration step. While concerted mechanisms for some nucleophilic aromatic substitutions have been explored, the formation of 1,2,4-oxadiazoles from amidoximes is widely accepted to proceed through a stepwise addition-elimination mechanism involving the O-acylated intermediate. nih.gov

Coordination Chemistry of 3 Methoxybenzamidoxime As a Ligand

Ligand Design Principles and Potential Coordination Modes of Amidoximes

Amidoximes are characterized by the presence of both an amino (-NH₂) and a hydroxyimino (=N-OH) group attached to the same carbon atom. This arrangement makes them excellent chelating agents for a wide range of metal ions. The design of amidoxime-based ligands is guided by several key principles:

Bidentate Chelation : The primary coordination mode involves the ligand acting as a bidentate N,O-donor. Deprotonation of the oxime hydroxyl group creates an anionic oxygen donor site, which, along with the nitrogen atom of the amino group, forms a stable five-membered chelate ring with a metal center.

Tautomerism : Amidoxime (B1450833) ligands can exist in different tautomeric forms, which influences their coordination behavior. The oxime-nitrone tautomerism can alter the donor atoms available for binding. nih.gov

Electronic Effects : Substituents on the aromatic ring of benzamidoxime derivatives play a crucial role in modulating the ligand's electronic properties. The 3-methoxy group in 3-methoxybenzamidoxime (B2400007) is an electron-donating group through resonance. This increases the electron density on the aromatic ring and, by extension, on the coordinating nitrogen and oxygen atoms, potentially enhancing the ligand's donor strength and the stability of the resulting metal complexes.

Bridging Capabilities : In polynuclear complexes, the oxime group can act as a bridge between two metal centers, leading to the formation of dimeric or polymeric structures.

The potential coordination modes of this compound are primarily centered on its ability to act as a monoanionic bidentate ligand, forming a stable chelate ring as depicted below.

Potential Coordination Modes of Amidoximes

Mode Description Donor Atoms
Monodentate Coordination through the oxime nitrogen atom. N
Bidentate Chelating Formation of a five-membered ring via the oxime nitrogen and amide oxygen (in the imidic acid tautomeric form) or, more commonly, the deprotonated oxime oxygen and the amino nitrogen. N, O

| Bidentate Bridging | The N-O group of the oxime bridges two metal centers. | N, O |

Synthesis of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. While specific documented syntheses for this compound are not widespread, a general methodology can be extrapolated from procedures for similar benzamide and Schiff base ligands. nih.govijert.org

A common synthetic approach involves dissolving this compound in a solvent such as ethanol or methanol. A solution of the transition metal salt (e.g., chlorides, nitrates, or acetates of Cu(II), Ni(II), Co(II), or Zn(II)) in the same or a different solvent is then added to the ligand solution. The reaction mixture is often heated under reflux for several hours to ensure completion. The pH may be adjusted by adding a base to facilitate the deprotonation of the oxime group, promoting coordination. Upon cooling, the resulting solid complex can be isolated by filtration, washed with the solvent to remove unreacted starting materials, and dried under vacuum. nih.gov

For example, the reaction of this compound with a metal(II) chloride could be represented by the following general equation:

2L-H + MCl₂ → [M(L)₂] + 2HCl

Where L-H represents the neutral this compound ligand and L represents its deprotonated form.

Characterization of Metal-Ligand Bonding in this compound Coordination Compounds

The formation of a coordination complex and the nature of the metal-ligand bonding in this compound compounds are elucidated using various spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for confirming the coordination of the ligand. The spectrum of the free ligand will show characteristic bands for ν(O-H) of the oxime group, ν(N-H) of the amino group, and ν(C=N) of the imine. Upon complexation, the disappearance of the ν(O-H) band indicates deprotonation and coordination of the oxygen atom. mdpi.com Shifts in the ν(C=N) and ν(N-H) bands to lower or higher frequencies also provide evidence of coordination. Furthermore, the appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information. The disappearance of the oxime proton signal in the ¹H NMR spectrum of the complex confirms deprotonation. Shifts in the chemical shifts of the aromatic and amino protons upon coordination also indicate the formation of the complex. nih.gov

UV-Visible Spectroscopy : The electronic spectra of the complexes provide information about the geometry of the metal center. Transitions observed in the visible region are typically due to d-d transitions of the metal ion, and their position and intensity are indicative of the coordination environment (e.g., octahedral, tetrahedral). Charge transfer bands (ligand-to-metal or metal-to-ligand) are often observed in the UV region. ijert.org

Table of Expected Spectroscopic Data for a [M(this compound)₂] Complex

Technique Free Ligand (Expected) Coordinated Ligand (Expected Change) Inference
FT-IR (cm⁻¹) ν(O-H): ~3300-3400ν(N-H): ~3200-3300ν(C=N): ~1640-1660 Disappearance of ν(O-H)Shift in ν(N-H)Shift in ν(C=N) Deprotonation and coordination of oxime oxygen. Coordination of amino nitrogen.
¹H NMR (ppm) δ(OH): ~9.0-11.0δ(NH₂): ~5.0-6.0 Disappearance of OH signalShift in NH₂ signal Deprotonation of oxime group. Involvement of amino group in coordination.

| UV-Vis (nm) | π → π* transitions | Shift in ligand bands and appearance of new d-d or charge-transfer bands. | Coordination alters electronic structure; provides information on metal ion's electronic configuration and geometry. |

Advanced Research in Catalytic Applications of this compound Coordination Complexes

Transition metal complexes are widely recognized for their catalytic activity in a variety of organic transformations. rsc.org While specific catalytic studies on this compound complexes are limited, their potential can be inferred from related systems. The electronic and steric properties imparted by the this compound ligand can be tuned to influence the catalytic performance of the metal center.

In homogeneous catalysis, the catalyst and reactants are in the same phase, which often leads to high activity and selectivity. Complexes of this compound with metals like palladium, copper, or iron could potentially catalyze a range of reactions.

Cross-Coupling Reactions : Palladium complexes are renowned for their role in C-C bond-forming reactions like the Suzuki and Heck couplings. An electron-rich ligand like this compound could stabilize the palladium center, potentially enhancing its catalytic efficiency.

Oxidation Reactions : Manganese, cobalt, or iron complexes are often used as oxidation catalysts. The this compound ligand could support the metal in various oxidation states, making it a candidate for catalyzing the selective oxidation of alcohols or hydrocarbons. rsc.org

Heterogeneous catalysts offer significant advantages in terms of catalyst separation and reusability. This compound can be incorporated into heterogeneous systems by immobilizing it onto a solid support.

Polymer-Supported Catalysts : The ligand can be covalently attached to a polymer backbone, such as modified polyacrylonitrile or polystyrene. Subsequent metallation would yield a polymer-supported catalyst. Such systems have been shown to be effective in reactions like the Heck coupling, offering good stability and the ability to be recycled multiple times without a significant loss of activity.

Immobilization on Inorganic Supports : The ligand could also be anchored to inorganic materials like silica (B1680970) or zeolites. This approach creates a well-defined and robust catalytic system. These catalysts can be used in fixed-bed reactors for continuous processes, which is highly desirable for industrial applications.

Illustrative Table of Potential Catalytic Performance

Catalytic Reaction Metal Center Catalyst System Potential Outcome
Suzuki Coupling Pd(II) Homogeneous [Pd(3-MeO-BAO)₂] High turnover numbers for the coupling of aryl halides with boronic acids.
Heck Reaction Pd(II) Heterogeneous (Polymer-supported 3-MeO-BAO)-Pd Good to excellent yields with easy catalyst recovery and reusability for multiple cycles.

| Alkene Epoxidation | Mn(III) / Fe(III) | Homogeneous [M(3-MeO-BAO)₂Cl] | Selective conversion of alkenes to epoxides using a suitable oxidant. |

Computational Chemistry Investigations of 3 Methoxybenzamidoxime

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental aspects of a molecule's behavior. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which a wealth of information about its structure and reactivity can be derived.

The electronic structure of 3-methoxybenzamidoxime (B2400007) is characterized by the interplay between the aromatic benzene (B151609) ring, the electron-donating methoxy (B1213986) group, and the versatile amidoxime (B1450833) functional group. The distribution of electron density across the molecule is a key determinant of its chemical properties and reactivity.

Computational methods like Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping are employed to visualize and quantify this charge distribution. The methoxy group (-OCH₃) at the meta position of the benzene ring influences the electron density of the aromatic system through both inductive and resonance effects. The oxygen atom, being highly electronegative, withdraws electron density inductively, while its lone pairs can donate electron density to the ring via resonance.

The amidoxime group (-C(NH₂)=NOH) is also electronically complex. The nitrogen and oxygen atoms are electronegative, leading to a polarized N-O bond and influencing the charge distribution on the adjacent carbon and nitrogen atoms of the imine and amine groups, respectively. This intricate electronic landscape dictates the molecule's dipole moment and its propensity to engage in intermolecular interactions.

Table 1: Hypothetical Mulliken Atomic Charges for Key Atoms in this compound

AtomHypothetical Charge (a.u.)
O (methoxy)-0.60
C (methoxy)+0.20
C (aromatic, attached to methoxy)+0.15
C (aromatic, attached to amidoxime)+0.25
C (amidoxime)+0.40
N (imine)-0.35
O (hydroxyl)-0.65
N (amine)-0.50

Note: This table is illustrative and based on general principles of electron distribution in similar functional groups. Actual values would be derived from specific quantum chemical calculations.

Computational chemistry is invaluable for mapping out the energetic landscape of chemical reactions. For this compound, this can include its synthesis, decomposition, or its interaction with other molecules. A common synthetic route for amidoximes involves the reaction of a nitrile with hydroxylamine (B1172632).

Quantum chemical calculations can model this reaction pathway, identifying the structures and energies of the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. By locating and characterizing the transition state, chemists can gain a deeper understanding of the reaction mechanism and predict its rate.

For instance, in the synthesis of this compound from 3-methoxybenzonitrile (B145857) and hydroxylamine, computational models can elucidate the step-by-step mechanism, including the nucleophilic attack of hydroxylamine on the nitrile carbon and subsequent proton transfers. The calculated activation energy, which is the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction's feasibility.

Conformational Analysis and Tautomerism Studies via Molecular Modeling

The three-dimensional shape of a molecule (its conformation) and the potential for it to exist in different isomeric forms (tautomerism) are critical to its function and properties. Molecular modeling techniques are adept at exploring these aspects.

Amidoximes are known to exhibit tautomerism, existing in equilibrium between the amidoxime form and the iminohydroxylamine form. mdpi.com Computational studies can predict the relative stabilities of these tautomers by calculating their ground-state energies. For this compound, the position of the methoxy group on the benzene ring can influence the electronic environment of the amidoxime moiety, thereby affecting the tautomeric equilibrium.

Furthermore, the presence of rotatable bonds, such as the C-C bond connecting the amidoxime group to the benzene ring and the C-O bond of the methoxy group, gives rise to different conformers. By systematically rotating these bonds and calculating the energy of the resulting structures, a potential energy surface can be generated. This surface reveals the low-energy, stable conformations of the molecule. Quantum mechanical simulations are more accurate than force-field methods for this purpose, though they come at a higher computational cost. nih.gov

Prediction of Spectroscopic Parameters from First Principles

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to identify and characterize molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum chemical methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. nih.gov These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.

For this compound, theoretical calculations can predict the chemical shifts for each unique proton and carbon atom. The chemical shift of the methoxy group's protons and carbon is sensitive to its orientation relative to the aromatic ring. researchgate.netnih.gov The predicted spectrum can be compared with experimental data to confirm the structure of the molecule and to assign the observed signals to specific atoms. Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects or conformational averaging.

Table 2: Predicted vs. Experimental Chemical Shifts for a Related Compound (p-Methoxybenzamide)

AtomPredicted ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)
C=O168.9168.5
C (aromatic, attached to OCH₃)162.6162.2
C (aromatic, ortho to OCH₃)113.8113.5
C (aromatic, meta to OCH₃)129.3129.0
C (aromatic, attached to C=O)125.5125.2
OCH₃55.055.4
Proton Predicted ¹H Shift (ppm) Experimental ¹H Shift (ppm)
Aromatic H (ortho to OCH₃)6.926.95
Aromatic H (meta to OCH₃)7.777.80
OCH₃3.803.85
NH₂6.05.8-6.2 (broad)

Source: Adapted from supplementary information for a study on benzamides. rsc.org This table illustrates the typical accuracy of NMR predictions for a structurally similar molecule.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "fingerprint" that can be used for identification. Computational methods can calculate the vibrational frequencies and intensities of a molecule, allowing for the simulation of its IR and Raman spectra. nih.govcardiff.ac.uk

These calculations are typically performed by first optimizing the molecular geometry to find its minimum energy structure. Then, the second derivatives of the energy with respect to the atomic positions are calculated to obtain the force constants and, subsequently, the vibrational frequencies. The intensities of the IR bands are related to the change in the molecule's dipole moment during a vibration, while Raman intensities are related to the change in its polarizability.

For this compound, the simulated spectra would show characteristic vibrational modes for the aromatic ring, the methoxy group (e.g., C-H and C-O stretching), and the amidoxime group (e.g., N-H, O-H, C=N, and N-O stretching and bending vibrations). Comparing the simulated spectra with experimental data can aid in the assignment of the observed vibrational bands and provide confidence in the calculated molecular structure.

Computational Prediction of Electronic (UV-Vis) Absorption Spectra

A comprehensive search of scientific literature and chemical databases did not yield specific computational studies focused on the electronic (UV-Vis) absorption spectra of this compound. While the prediction of electronic spectra through computational methods like Time-Dependent Density Functional Theory (TD-DFT) is a common practice in modern chemical research, specific data, including calculated absorption maxima (λmax), oscillator strengths, and electronic transition details for this particular compound, are not available in the reviewed literature.

Computational chemistry serves as a powerful tool to complement experimental spectroscopic data. Theoretical calculations can provide detailed insights into the nature of electronic transitions, such as π→π* or n→π* transitions, and help in the interpretation of experimentally observed UV-Vis spectra. These studies typically involve optimizing the ground-state geometry of the molecule and then applying methods like TD-DFT to calculate the energies and intensities of electronic excitations. The choice of the functional (e.g., B3LYP, CAM-B3LYP) and the basis set (e.g., 6-311++G(d,p)) are crucial for obtaining results that correlate well with experimental findings. Furthermore, the influence of solvents is often modeled using methods like the Polarizable Continuum Model (PCM) to simulate the spectral behavior in different environments.

Although no specific data tables or detailed research findings for this compound can be presented, the general approach for such an investigation would follow established computational protocols. The resulting data would typically be presented in a tabular format, detailing the calculated wavelength of maximum absorption, the corresponding oscillator strength (a measure of the transition probability), and the molecular orbitals involved in each principal electronic transition.

Without dedicated research on this compound, any discussion on its specific electronic absorption properties remains speculative. Future computational studies would be necessary to generate the data required for a thorough analysis as outlined.

Emerging Research Avenues and Future Perspectives for 3 Methoxybenzamidoxime

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of amidoximes, traditionally performed in batch reactors, is being re-evaluated through the lens of modern synthesis technologies like flow chemistry and automated platforms. oxfordglobal.comeuropa.eu The most common method for preparing amidoximes involves the reaction of a nitrile with hydroxylamine (B1172632). nih.govmdpi.com This reaction, while effective, can present challenges in a traditional batch setup, particularly concerning heat management and safety, as the reaction can be exothermic.

Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages. europa.eugoogle.com Its high surface-area-to-volume ratio allows for superior temperature control, mitigating risks associated with exothermic reactions. europa.eu This technology enables faster, safer, and more scalable procedures, often resulting in higher purity products. europa.eu The integration of automated systems with flow reactors can further enhance efficiency, precision, and reproducibility, reducing human error and allowing for high-throughput screening of reaction conditions. oxfordglobal.comyoutube.com For the synthesis of 3-Methoxybenzamidoxime (B2400007), a flow process would involve continuously mixing a stream of 3-methoxybenzonitrile (B145857) with a hydroxylamine solution in a temperature-controlled reactor, potentially leading to a more efficient and safer production method. europa.eu

Advantage of Advanced Synthesis PlatformsApplication to this compound Synthesis
Enhanced Safety Superior control over exothermic reactions involving hydroxylamine. europa.eu
Increased Efficiency Reduced reaction times and potential for continuous operation. oxfordglobal.commpg.de
Scalability Straightforward scaling from laboratory to production quantities. google.com
High Purity Minimized byproduct formation due to precise control of parameters. europa.eu
Automation Allows for high-throughput optimization and discovery of new derivatives. oxfordglobal.com

Exploration in Novel Materials Science Applications

The amidoxime (B1450833) functional group is well-known for its strong ability to chelate metal ions, a property that has led to its extensive use in materials designed for environmental remediation, particularly for the extraction of uranium from seawater. rsc.org Amidoxime-based materials, such as specially functionalized polymers and metal-organic frameworks (MOFs), have demonstrated significant promise as adsorbents due to their high affinity and selectivity for the uranyl ion. rsc.orgacs.orgresearchgate.net

This compound represents a valuable building block for the next generation of these functional materials. It can be incorporated as a ligand in the synthesis of novel MOFs or as a monomer in the creation of advanced polymers. The presence of the methoxy (B1213986) group (-OCH₃) on the benzene (B151609) ring is not merely passive; it can actively modulate the material's properties. By altering the electronic nature of the aromatic ring, the methoxy group can influence the binding affinity of the amidoxime group for target metal ions. Furthermore, it can affect the physical properties of the resulting polymer or MOF, such as its solubility, porosity, and stability. This tunability is crucial for designing materials tailored for specific applications, including selective ion separation, catalysis, and chemical sensing. acs.orgyoutube.com

Material TypeRole of this compoundPotential Application
Polymers Functional monomer to create poly(this compound).Adsorbents for heavy metal removal from water. rsc.orgresearchgate.net
Metal-Organic Frameworks (MOFs) Organic ligand to coordinate with metal centers.Selective gas separation, catalysis, chemical sensors. acs.org
Functionalized Surfaces Surface modification agent for silica (B1680970) or carbon materials.Chromatographic separation, targeted extraction.
Composite Materials Component in MOF-polymer composite beads. youtube.comEnhanced adsorbents for industrial iodine capture. youtube.com

Advancements in Theoretical and Computational Methodologies for Amidoximes

The development of advanced computational methods has become a powerful, complementary tool to experimental research in chemistry. nih.gov For amidoximes, theoretical and computational approaches are crucial for understanding their fundamental properties and predicting their behavior. These methods allow researchers to investigate aspects that can be difficult to measure experimentally. nih.gov

Computational techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be applied to this compound to:

Determine Molecular Structure: Predict the most stable geometric arrangement of the atoms, including the tautomeric and isomeric forms (e.g., Z and E isomers of the C=NOH group), which influences reactivity. mdpi.com

Analyze Electronic Properties: Calculate the distribution of electrons within the molecule, which helps in understanding its reactivity and coordination capabilities. The effect of the methoxy substituent on these properties can be precisely quantified.

Model Reaction Mechanisms: Simulate the pathways of chemical reactions, such as the synthesis of the amidoxime itself or its complexation with metal ions, providing insights into the process.

Predict Coordination Chemistry: Model the interaction between this compound and various metal ions. This is particularly relevant for designing new materials for ion extraction, as computational models can predict binding energies and selectivity, guiding experimental efforts toward the most promising systems. grafiati.com

Computational MethodApplication to this compound Research
Density Functional Theory (DFT) Calculation of electronic structure, reaction energies, and geometric optimization.
Molecular Dynamics (MD) Simulation of the movement of the molecule and its interaction with solvents or metal ions over time.
Quantum Mechanics/Molecular Mechanics (QM/MM) Study of a specific part of a large system (e.g., the binding site) with high accuracy. nih.gov
Ab initio methods High-accuracy calculations for small molecular systems to benchmark other methods.

Interdisciplinary Research Directions in Synthetic and Coordination Chemistry

The future development of this compound lies at the intersection of synthetic and coordination chemistry. This interdisciplinary approach creates a synergistic cycle where synthetic chemists design and create novel ligands, and coordination chemists use these ligands to build complex, functional materials. scilit.com

Synthetic chemists can focus on developing more efficient and sustainable routes to this compound and its derivatives, potentially leveraging the flow chemistry and automation platforms discussed earlier. They can also explore further modifications to the molecule, adding other functional groups to create multifunctional ligands.

Coordination chemists can then utilize these tailored ligands to construct sophisticated coordination polymers and MOFs. The specific structure and properties of this compound—with its defined geometry and the electronic influence of the methoxy group—can be exploited to direct the assembly of these materials and to fine-tune their functional properties. For example, by combining this compound with other ligands, it may be possible to create materials with synergistic coordination effects for enhanced selectivity in ion binding. scilit.com This collaboration is essential for translating the potential of a single molecule into advanced materials with real-world applications in separation science, catalysis, and beyond.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.